6-Fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
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Overview
Description
6-Fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a fluorinated organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both fluorine and sulfonyl chloride functional groups, which impart unique chemical properties. It is widely used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 2,4,6-trifluoropyridine with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives that retain the fluorinated pyridine core .
Scientific Research Applications
6-Fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The fluorine atoms in the compound also contribute to its reactivity and stability by influencing the electronic properties of the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a benzene ring instead of a pyridine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group but shares the fluorinated pyridine core.
Uniqueness
6-Fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of fluorine atoms and the sulfonyl chloride group, which imparts distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C6H2ClF4NO2S |
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Molecular Weight |
263.60 g/mol |
IUPAC Name |
6-fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClF4NO2S/c7-15(13,14)5-2-3(6(9,10)11)1-4(8)12-5/h1-2H |
InChI Key |
MGGGYRJWURPNMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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